4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
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Overview
Description
4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-nitrophenoxyacetic acid, which is then reacted with hydrazine to form the hydrazone intermediate. This intermediate is further reacted with 4-bromo-2-formylphenyl 2-chlorobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
Uniqueness
4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15BrClN3O6 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrClN3O6/c23-15-9-10-19(33-22(29)16-5-1-2-6-17(16)24)14(11-15)12-25-26-21(28)13-32-20-8-4-3-7-18(20)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI Key |
LSCVPHNBRREVNM-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
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